molecular formula C11H14FNO2 B1485567 (3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine CAS No. 2166247-84-1

(3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine

Cat. No. B1485567
CAS RN: 2166247-84-1
M. Wt: 211.23 g/mol
InChI Key: ASZLAAUEKISVJQ-GHMZBOCLSA-N
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Description

(3R,4S)-4-Fluoro-N-(4-methoxyphenyl)oxolan-3-amine, also known as FMOPA, is a novel fluorinated amino acid derivative with potential applications in scientific research. FMOPA is a chiral compound with a unique structure that has been found to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound (3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine serves as a pivotal intermediate in the synthesis of various organic molecules. The research on similar compounds emphasizes their utility in organic synthesis, showcasing methodologies such as Ullmann methoxylation, which involves the preparation of methoxyaniline derivatives through protection and deprotection steps, indicating the compound's relevance in synthetic chemistry for constructing complex molecules (Ragan et al., 2003).

Role in Medicinal Chemistry

In medicinal chemistry, analogs of (3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine demonstrate significant biological activity. For example, compounds with structural similarities have been explored for their selective binding and function at dopamine receptors, highlighting the compound's potential as a scaffold for developing selective dopamine D3 receptor ligands. This selectivity is crucial for designing drugs aimed at treating psychiatric and neurological disorders without the side effects associated with less selective compounds (Banala et al., 2011).

properties

IUPAC Name

(3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-14-9-4-2-8(3-5-9)13-11-7-15-6-10(11)12/h2-5,10-11,13H,6-7H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZLAAUEKISVJQ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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